1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt
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Overview
Description
1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt is a complex organic compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including catalysis, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes multiple carboxylic acid groups and a heptyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving an amido-nitrile precursor.
Functionalization of the Imidazole Ring: The imidazole ring is then functionalized with carboxymethyl and heptyl groups through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid groups, leading to the formation of corresponding carboxylates.
Reduction: Reduction reactions can occur at the imidazole ring, resulting in the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylates, dihydroimidazole derivatives, and various substituted imidazolium salts .
Scientific Research Applications
1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt involves its ability to act as a Brönsted acid catalyst. The compound contains bifunctional carboxylic acid moieties that facilitate proton transfer and stabilize transition states during chemical reactions . This mechanism is particularly important in catalysis, where the compound enhances reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(carboxymethyl)imidazolium Chloride: This compound is similar in structure and is used as a recyclable ionic catalyst in various organic reactions.
2-Carboxylated Imidazolium Salts: These salts are used as efficient catalysts for the hydration of epoxides into 1,2-diols.
Uniqueness
1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt is unique due to its multiple carboxylic acid groups and long heptyl chain, which provide enhanced reactivity and versatility in various chemical reactions. Its ability to act as a Brönsted acid catalyst with bifunctional catalytic centers sets it apart from other similar compounds .
Properties
CAS No. |
68630-91-1 |
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Molecular Formula |
C20H35N3O6 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[3-[2-[bis(2-carboxyethyl)amino]ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C20H35N3O6/c1-2-3-4-5-6-7-17-22(14-15-23(17)16-20(28)29)13-12-21(10-8-18(24)25)11-9-19(26)27/h2-16H2,1H3,(H2-,24,25,26,27,28,29) |
InChI Key |
GNVWZGDXBIMRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=[N+](CCN1CCN(CCC(=O)O)CCC(=O)O)CC(=O)[O-] |
Origin of Product |
United States |
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